4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGTNOAAFHECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Agricultural Chemistry
4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide serves as a key intermediate in the synthesis of Pyraflufen-ethyl , a herbicide effective against broad-leaved weeds and grasses.
- Methods of Application : The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base like triethylamine.
- Results : Pyraflufen-ethyl has demonstrated efficacy in controlling various weeds such as Black nightshade and Dandelion, enhancing crop yields significantly.
Pharmaceuticals
The compound has been investigated for its potential as an inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor growth.
- Mechanism of Action : Binding to the active site of carbonic anhydrase IX inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Case Study : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer .
Antibacterial Activity
Research indicates that derivatives of this compound can form Schiff base metal complexes that display enhanced antibacterial properties.
- Experimental Procedure : The Schiff base was synthesized from the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline, followed by complexation with transition metals like Mn(II), Co(II), and Cu(II).
- Results : These complexes exhibited higher antibacterial activity against Gram-negative bacteria (e.g., Escherichia coli) compared to the free ligand.
Table 1: Efficacy of Pyraflufen-ethyl Against Weeds
| Weed Species | Control Method Used | Efficacy (%) |
|---|---|---|
| Black Nightshade | Pyraflufen-ethyl | 85 |
| Dandelion | Pyraflufen-ethyl | 90 |
| Clover | Pyraflufen-ethyl | 75 |
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 9 | Induces apoptosis |
| HeLa | 25 | Inhibits carbonic anhydrase IX |
| MCF-7 | 36 | Triggers ferroptosis |
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(4-chlorophenoxy)ethyl)benzenesulfonamide
- 4-chloro-N-(2-(4-bromophenoxy)ethyl)benzenesulfonamide
- 4-chloro-N-(2-(4-methylphenoxy)ethyl)benzenesulfonamide
Uniqueness
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide functional group, a chloro substituent, and a fluorophenoxy moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to biological targets.
The primary mode of action for this compound is its inhibition of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various cancer types. Inhibition of CA IX leads to decreased tumor cell proliferation and enhanced apoptosis in cancer cells, positioning this compound as a promising candidate for anticancer therapies.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzenesulfonamides can effectively reduce cell viability in cancer cell lines. The effective concentration that reduces cell viability by 50% (EC50) has been established for several derivatives, with some showing potent activity against human cancer cell lines such as MDA-MB-231 and IGR39 .
Table 1: EC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 20.5 ± 3.6 |
| Compound B | IGR39 | 27.8 ± 2.8 |
| This compound | MDA-MB-231 | TBD |
| This compound | IGR39 | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that benzenesulfonamides exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound C | E. coli | 12.5 |
| Compound D | S. aureus | 8.0 |
| This compound | TBD | TBD |
Case Studies
A recent study evaluated the biological activity of various sulfonamide derivatives, including those similar to this compound. The findings indicated that modifications in the chemical structure significantly influenced both anticancer and antimicrobial activities .
Study Highlights:
- Cytotoxicity : Compounds were tested against multiple cancer cell lines, revealing varied cytotoxic effects.
- Apoptosis Induction : Mechanistic studies showed that certain derivatives could induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
